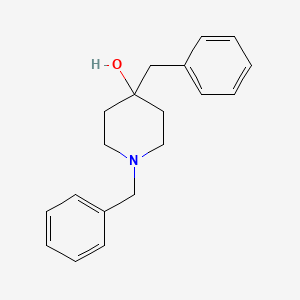

1,4-Dibenzylpiperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

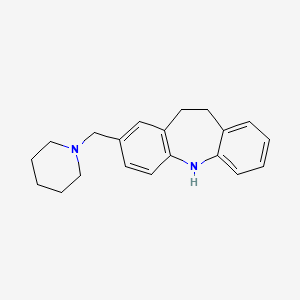

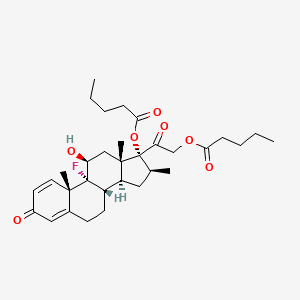

1,4-Dibenzylpiperidin-4-ol is a chemical compound with the following characteristics:

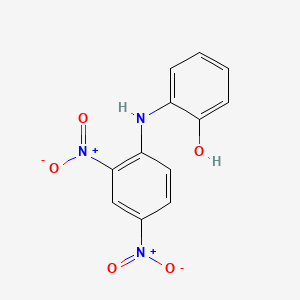

- Chemical Formula : C~20~H~25~NO

- Molecular Weight : Approximately 295.42 g/mol

- Structure : It consists of a piperidine ring (a six-membered heterocyclic ring containing one nitrogen atom) with two benzyl groups attached at positions 1 and 4.

Synthesis Analysis

The synthesis of 1,4-Dibenzylpiperidin-4-ol involves the following steps:

- Starting Material : Typically, piperidine or its derivatives serve as the starting material.

- Benzyl Group Addition : Benzyl halides (such as benzyl chloride or benzyl bromide) react with piperidine under appropriate conditions (e.g., basic catalysis) to form the desired compound.

- Hydroxylation : The final step involves introducing the hydroxyl group (OH) at position 4 of the piperidine ring.

Molecular Structure Analysis

The molecular structure of 1,4-Dibenzylpiperidin-4-ol comprises a piperidine ring with two benzyl substituents and a hydroxyl group. The benzyl groups enhance lipophilicity, affecting its pharmacological properties.

Chemical Reactions Analysis

- Oxidation : 1,4-Dibenzylpiperidin-4-ol can be oxidized to form the corresponding ketone.

- Reduction : Reduction of the ketone group yields the secondary alcohol form.

- Esterification : Reaction with carboxylic acids can lead to ester derivatives.

Physical And Chemical Properties Analysis

- Melting Point : Varies, but typically in the range of 100–120°C.

- Solubility : Soluble in organic solvents (e.g., chloroform, methanol) but sparingly soluble in water.

- Stability : Stable under normal conditions.

Safety And Hazards

- Toxicity : While toxicity data specific to 1,4-Dibenzylpiperidin-4-ol are limited, handle it with caution.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly; avoid environmental contamination.

Direcciones Futuras

- Biological Activity : Investigate its potential as an antiviral, anticancer, or CNS-active compound.

- Structure–Activity Relationship : Explore modifications to enhance its pharmacological properties.

- Drug Development : Assess its suitability as a lead compound for drug development.

Propiedades

Número CAS |

69635-13-8 |

|---|---|

Nombre del producto |

1,4-Dibenzylpiperidin-4-ol |

Fórmula molecular |

C19H23NO |

Peso molecular |

281.4 g/mol |

Nombre IUPAC |

1,4-dibenzylpiperidin-4-ol |

InChI |

InChI=1S/C19H23NO/c21-19(15-17-7-3-1-4-8-17)11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10,21H,11-16H2 |

Clave InChI |

JUJMPQYWZWZMBX-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(CC2=CC=CC=C2)O)CC3=CC=CC=C3 |

SMILES canónico |

C1CN(CCC1(CC2=CC=CC=C2)O)CC3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1608608.png)